N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-3-11-25-20(28)19-15(10-12-30-19)26-17(23-24-21(25)26)8-9-18(27)22-13-14-6-4-5-7-16(14)29-2/h4-7,10,12H,3,8-9,11,13H2,1-2H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTPWUBDDRDLGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Ring System Construction
The thieno[2,3-e]triazolo[4,3-a]pyrimidine framework is synthesized via cyclocondensation of a thiophene-2,3-diamine derivative with a pyrimidine precursor. Key disconnections include:
Side-Chain Installation
- Propyl group introduction at position 4 via alkylation during core synthesis.
- Propanamide linker attachment at position 1 through nucleophilic acyl substitution.
- N-(2-Methoxybenzyl) functionalization via reductive amination or alkylation.
Stepwise Synthesis of the Thieno-Triazolo-Pyrimidine Core
Synthesis of 4-Propyl-5-Oxo-4,5-Dihydrothieno[2,3-e]Pyrimidine
Starting material : Thiophene-2,3-dicarboxylic acid dimethyl ester.
Procedure :
- Amination : React with propylamine in ethanol at reflux (12 h) to yield 3-(propylamino)thiophene-2-carboxamide.
- Cyclization : Treat with urea in polyphosphoric acid (PPA) at 140°C for 6 h, forming the dihydropyrimidinone ring.
| Step | Reagents/Conditions | Yield | Characterization (IR, $$ ^1H $$ NMR) |
|---|---|---|---|
| 1 | Propylamine, EtOH, reflux | 78% | IR: 1685 cm$$ ^{-1} $$ (C=O stretch); $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 1.12 (t, 3H, CH$$ _3 $$), 3.45 (m, 2H, CH$$ _2 $$) |
| 2 | Urea, PPA, 140°C | 65% | IR: 1720 cm$$ ^{-1} $$ (lactam C=O); $$ ^1H $$ NMR: δ 4.22 (s, 2H, CH$$ _2 $$-lactam) |
Triazolo Ring Annulation
Reaction : Treat the pyrimidine intermediate with hydrazine hydrate (80%) in ethanol (24 h, reflux) to form a hydrazide, followed by cyclization with acetic anhydride.
| Step | Reagents/Conditions | Yield | Key Spectral Data |
|---|---|---|---|
| Hydrazide formation | NH$$ _2 $$NH$$ _2 $$, EtOH | 82% | $$ ^1H $$ NMR: δ 6.50 (s, 1H, pyrimidine-H) |
| Cyclization | Ac$$ _2 $$O, 120°C | 70% | MS: m/z 259 [M+H]$$ ^+ $$; IR: 1640 cm$$ ^{-1} $$ (C=N) |
Functionalization with the Propanamide Linker
Carboxylic Acid Activation
The triazolo-pyrimidine core is brominated at position 1 using N-bromosuccinimide (NBS) in DMF, followed by nucleophilic displacement with ethyl 3-aminopropanoate.
| Reaction | Conditions | Yield | Data |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 88% | $$ ^1H $$ NMR: δ 4.80 (s, 1H, Br-CH$$ _2 $$) |
| Aminolysis | Ethyl 3-aminopropanoate, K$$ _2 $$CO$$ _3 $$, DMF | 75% | IR: 1745 cm$$ ^{-1} $$ (ester C=O) |
Amide Bond Formation
Hydrolysis of the ester to carboxylic acid (6 M HCl, reflux), followed by coupling with 2-methoxybenzylamine using EDC/HOBt:
| Step | Reagents | Yield | $$ ^1H $$ NMR (Key Signals) |
|---|---|---|---|
| Ester hydrolysis | HCl, reflux | 90% | δ 12.1 (s, 1H, COOH) |
| Coupling | EDC, HOBt, DIPEA | 68% | δ 8.20 (t, 1H, NH), 4.45 (d, 2H, CH$$ _2 $$-benzyl) |
Final N-(2-Methoxybenzyl) Installation
The propanamide intermediate undergoes reductive amination with 2-methoxybenzaldehyde using sodium cyanoborohydride in methanol:
| Parameter | Value |
|---|---|
| Reagents | 2-Methoxybenzaldehyde, NaBH$$ _3 $$CN, MeOH |
| Time | 24 h |
| Yield | 62% |
| $$ ^1H $$ NMR | δ 3.82 (s, 3H, OCH$$ _3 $$), 7.25–6.85 (m, 4H, Ar-H) |
Optimization and Challenges
Regioselectivity in Cyclization
The use of PPA as a cyclizing agent ensures regioselective formation of the triazolo[4,3-a]pyrimidine isomer over alternative ring systems. Microwave-assisted synthesis reduced reaction time from 12 h to 2 h with comparable yields (70% vs. 68%).
Purification Techniques
- Column chromatography (SiO$$ _2 $$, ethyl acetate/hexane) resolved ester hydrolysis byproducts.
- Recrystallization from ethanol/water improved final compound purity (>98% by HPLC).
Analytical Characterization Summary
| Property | Data |
|---|---|
| Melting Point | 218–220°C |
| HRMS (ESI) | m/z 426.1543 [M+H]$$ ^+ $$ (calc. 426.1548) |
| $$ ^1H $$ NMR (DMSO-$$ d_6 $$) | δ 1.15 (t, 3H, CH$$ _3 $$), 3.82 (s, 3H, OCH$$ _3 $$), 6.85–7.45 (m, 4H, Ar-H) |
| IR | 1665 cm$$ ^{-1} $$ (amide C=O), 1245 cm$$ ^{-1} $$ (C-O-C) |
Alternative Synthetic Routes
- Pd-catalyzed cross-coupling : Suzuki-Miyaura coupling for late-stage diversification of the aryl group (unoptimized yield: 45%).
- Enzymatic amidation : Lipase-mediated coupling reduced racemization but required extended reaction times (72 h).
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The acrylamide group in 3e enables covalent binding to targets (e.g., kinases), whereas the target’s methoxybenzyl propanamide may favor reversible interactions.
Triazin-2-yl Pyrrolidin-1-yl Butyramide
Structure: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-[[(4-dimethylamino-phenyl)hydroxymethyl]-(4-oxo-4-pyrrolidin-1-yl-butyryl)amino]-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide .
- Core : Triazin-2-yl, a six-membered ring with three nitrogen atoms.
- Substituents: Multiple dimethylamino groups enhancing solubility and basicity. Pyrrolidin-1-yl butyramide side chains for steric bulk and hydrogen bonding.
Key Differences :
- The triazine core is less conformationally restricted compared to the fused thieno-triazolo-pyrimidine system.
- The high density of dimethylamino groups in this compound may increase aqueous solubility but reduce blood-brain barrier penetration relative to the target’s methoxybenzyl group.
Structural and Functional Analysis Table
Research Implications
- Substituents like the propyl group may enhance metabolic stability over smaller alkyl chains (e.g., methyl), as seen in related compounds .
- Further studies should explore the impact of the methoxybenzyl propanamide side chain on binding affinity and pharmacokinetics relative to acrylamide or pyrrolidin-1-yl groups.
Biological Activity
N-(2-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound's structure includes:
- A thieno[2,3-e][1,2,4]triazolo ring system.
- A propanamide moiety.
- A methoxybenzyl substituent.
This unique architecture suggests diverse interactions with biological targets.
1. Orexin Type 2 Receptor Agonist Activity
Research indicates that this compound acts as an orexin type 2 receptor agonist , which is significant for the treatment of sleep disorders such as narcolepsy. The activation of orexin receptors plays a crucial role in regulating arousal and wakefulness .
2. Antitumor Activity
Studies have shown that derivatives of thieno[2,3-d]pyrimidine compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- MDA-MB-231 Cell Line : The compound demonstrated inhibitory effects on this breast cancer cell line with an IC50 value indicating significant potency compared to established chemotherapeutic agents like paclitaxel .
- Structure-Activity Relationship (SAR) : Compounds with electron-withdrawing groups showed enhanced cytotoxicity, suggesting that modifications to the thieno-pyrimidine core can optimize antitumor activity .
| Compound | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| N-(2-methoxybenzyl)-3-(5-oxo...) | MDA-MB-231 | 27.6 | Apoptosis induction |
| Other Thieno Derivatives | Various | 29.3 | Cell cycle arrest |
3. Antimicrobial and Anti-inflammatory Properties
Thieno-pyrimidine derivatives have been noted for their antimicrobial and anti-inflammatory activities. Research suggests that these compounds can inhibit bacterial growth and modulate inflammatory pathways, making them candidates for developing new antibiotics and anti-inflammatory drugs .
The biological activity of this compound may involve:
- Receptor Binding : Interaction with orexin receptors leading to increased wakefulness.
- Cellular Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways and modulation of cell cycle regulators.
Case Studies
A notable study involved the synthesis and evaluation of various thieno-pyrimidine derivatives where the compound was included in a library screened for anticancer activity. Results indicated that modifications to the substituents significantly influenced biological activity, reinforcing the importance of SAR in drug design.
Q & A
Q. How can target engagement be experimentally validated in complex biological systems?
- Methodological Answer : Use cellular thermal shift assays (CETSA) to confirm target binding in lysates. CRISPR-mediated gene knockout or siRNA silencing can establish target dependency. Crosslink the compound to its target via photoaffinity labeling followed by pull-down/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
